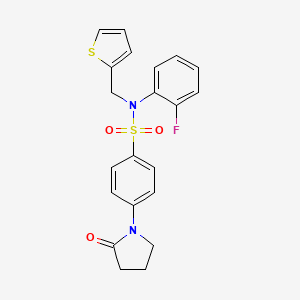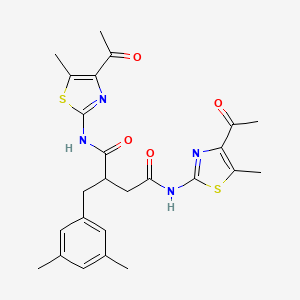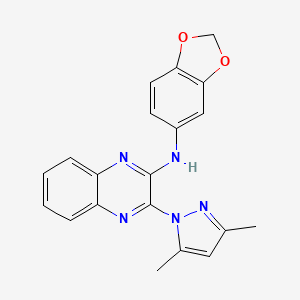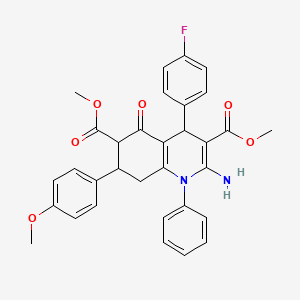
N-(2-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine, pyrrolidinone, and thiophene groups in the molecule suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluoroaniline, 2-oxopyrrolidine, and thiophene derivatives. These intermediates are then subjected to sulfonation, amidation, and other coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the molecule can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent, particularly in antibacterial or anticancer research.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZENE-1-SULFONAMIDE would depend on its specific biological target. Typically, sulfonamides inhibit enzymes by mimicking the substrate, thereby blocking the enzyme’s activity. The presence of fluorine and other functional groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
N-(2-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C21H19FN2O3S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H19FN2O3S2/c22-19-6-1-2-7-20(19)24(15-17-5-4-14-28-17)29(26,27)18-11-9-16(10-12-18)23-13-3-8-21(23)25/h1-2,4-7,9-12,14H,3,8,13,15H2 |
InChI Key |
VJNVMQAUZKIOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CS3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11073162.png)

![Ethyl 4-[3-(4-fluorophenyl)-4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11073176.png)

![methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11073189.png)


![2-benzoyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11073204.png)
![Benzyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11073207.png)

![6-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11073215.png)
![2-(3-Nitrophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B11073232.png)

![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11073255.png)
